Cas no 91506-72-8 (4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide)
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
- Oprea1_539724
- 91506-72-8
- AKOS005508278
- AKOS000620876
- Oprea1_725940
- UIVRZROUJDMGKM-UHFFFAOYSA-N
- AB00123130-02
- SR-01000390813
- SR-01000390813-1
- 4-chloro-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]benzamide
- STK095832
- SCHEMBL4918742
- 4-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
- F0015-0052
- STK585081
-
- Inchi: 1S/C15H11ClN2O2S/c1-20-11-6-7-12-13(8-11)21-15(17-12)18-14(19)9-2-4-10(16)5-3-9/h2-8H,1H3,(H,17,18,19)
- InChI Key: UIVRZROUJDMGKM-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(NC1=NC2C=CC(=CC=2S1)OC)=O
Computed Properties
- Exact Mass: 318.0229765Da
- Monoisotopic Mass: 318.0229765Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 377
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 79.5Ų
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0015-0052-2μmol |
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
91506-72-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0015-0052-5μmol |
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
91506-72-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0015-0052-10μmol |
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
91506-72-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0015-0052-20μmol |
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
91506-72-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0015-0052-1mg |
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
91506-72-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0015-0052-2mg |
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
91506-72-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0015-0052-3mg |
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
91506-72-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0015-0052-4mg |
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
91506-72-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0015-0052-5mg |
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
91506-72-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0015-0052-10mg |
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
91506-72-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
4-Chloro-N-(6-Methoxy-1,3-Benzothiazol-2-Yl)Benzamide (CAS No. 91506-72-8): A Comprehensive Overview
The compound 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS No. 91506-72-8) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzamides, which are widely studied for their diverse biological activities and synthetic versatility. The molecule incorporates a benzothiazole ring system, which is known for its aromatic stability and ability to participate in various chemical reactions. The presence of a methoxy group at the 6-position of the benzothiazole ring further enhances its reactivity and selectivity in different chemical environments.
Recent studies have highlighted the importance of benzothiazole derivatives in drug discovery, particularly in the development of anti-inflammatory, antitumor, and antimicrobial agents. The 4-chloro substituent on the benzamide moiety contributes to the molecule's electronic properties, making it a promising candidate for further exploration in medicinal chemistry. Researchers have also investigated the role of methoxy groups in modulating the pharmacokinetic profiles of such compounds, suggesting potential applications in targeted drug delivery systems.
The synthesis of 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions, including nucleophilic substitutions and condensation processes. The use of advanced catalytic systems has enabled chemists to optimize the synthesis pathway, ensuring high yields and purity levels. This compound has been subjected to extensive spectroscopic analysis, including UV-vis spectroscopy and NMR spectroscopy, to confirm its molecular structure and functional groups.
In terms of applications, this compound has shown promise in the field of materials science as well. Its ability to form stable complexes with metal ions makes it a potential candidate for use in coordination polymers and metalloorganic frameworks (MOFs). Recent research has also explored its role as a precursor for synthesizing advanced materials with tailored optical and electronic properties.
The environmental impact of 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has been a topic of interest among green chemists. Studies have demonstrated that this compound can undergo biodegradation under specific environmental conditions, reducing its persistence in ecosystems. However, further research is needed to fully understand its environmental fate and potential risks.
Looking ahead, the development of novel derivatives based on this compound holds great potential for advancing both basic and applied sciences. Its unique combination of functional groups offers a platform for exploring new chemical reactions and developing innovative materials with unprecedented properties.
In conclusion, 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS No. 91506-72-8) stands as a testament to the ingenuity of modern organic chemistry. With its versatile structure and wide-ranging applications, this compound continues to inspire researchers across multiple disciplines to push the boundaries of scientific knowledge.
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